

# Evodenoson: A Technical Guide to its Discovery, Synthesis, and Ophthalmic Research

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## Compound of Interest

Compound Name: *Evodenoson*

Cat. No.: *B1671791*

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## Abstract

**Evodenoson** (also known as ATL-313 and DE-112) is a potent and selective adenosine A<sub>2</sub>A receptor agonist that was investigated as a potential therapeutic agent for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of **Evodenoson** for ophthalmic research. The document details the mechanism of action, experimental protocols, and available quantitative data, offering valuable insights for researchers in the field of ophthalmology and adenosine receptor pharmacology. While the clinical development of **Evodenoson** for ophthalmic indications was discontinued, the information presented here serves as a valuable resource for the ongoing exploration of adenosine A<sub>2</sub>A receptor agonists in the management of ocular diseases.

## Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. The adenosine A<sub>2</sub>A receptor has emerged as a promising target for IOP reduction. Activation of A<sub>2</sub>A receptors in the trabecular meshwork is believed to enhance aqueous humor outflow, thereby lowering IOP. **Evodenoson** was developed as a selective A<sub>2</sub>A receptor agonist to explore this therapeutic hypothesis.

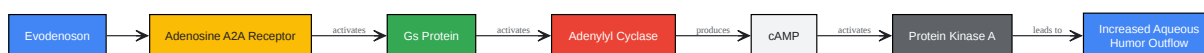
## Discovery and Mechanism of Action

**Evodenoson** was identified as a promising drug candidate through medicinal chemistry efforts focused on developing potent and selective adenosine A<sub>2A</sub> receptor agonists. Its chemical structure, methyl 4-({3-[6-amino-9-((2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl)purin-2-yl]prop-2-yn-1-yl})piperidine-1-carboxylate, was designed for optimal interaction with the A<sub>2A</sub> receptor.

The proposed mechanism of action for **Evodenoson** in the eye involves the activation of A<sub>2A</sub> adenosine receptors located in the trabecular meshwork and ciliary epithelium. This activation is thought to trigger a signaling cascade that ultimately leads to an increase in the facility of aqueous humor outflow, thus reducing intraocular pressure.

## Signaling Pathway

The signaling pathway initiated by **Evodenoson** binding to the A<sub>2A</sub> receptor is depicted below.



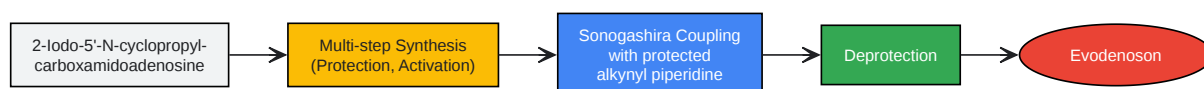
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**Evodenoson's** proposed signaling cascade.

## Synthesis of Evodenoson

The synthesis of **Evodenoson** is a multi-step process, with a key step involving a Sonogashira cross-coupling reaction. A general nine-step synthesis has been described, starting from 2-Iodo-5'-N-cyclopropylcarboxamidoadenosine. While a detailed, step-by-step protocol with specific reagents and reaction conditions is not publicly available, the general synthetic strategy is outlined below.

## Experimental Workflow: General Synthesis



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A high-level overview of **Evodenoson** synthesis.

## Quantitative Data

Detailed quantitative data for **Evodenoson** from preclinical and clinical studies are limited in publicly accessible literature. The following table summarizes the available information.

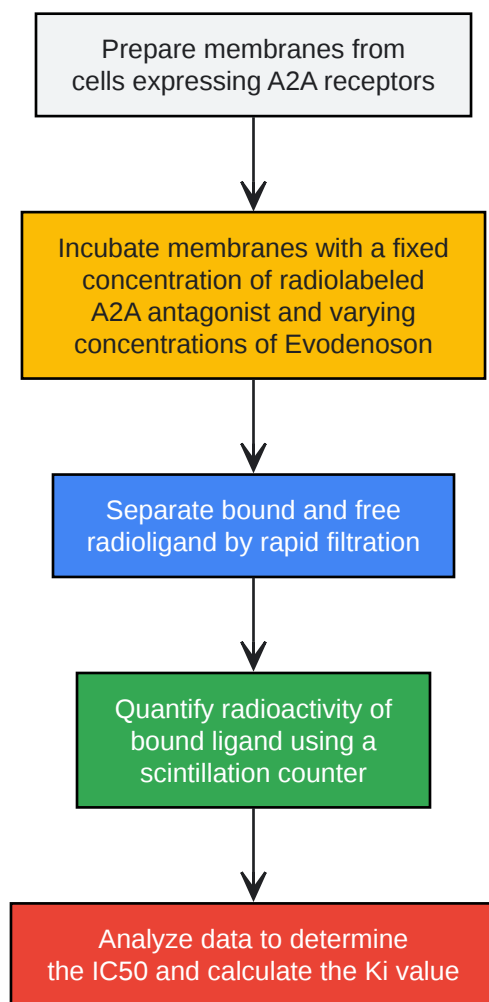
Parameter	Value	Receptor/Model	Reference
Receptor Binding Affinity ( $K_i$ )	Data not publicly available	Human Adenosine $A_2A$ Receptor	-
Functional Potency ( $EC_{50}/IC_{50}$ )	Data not publicly available	-	-
Clinical Trial (Phase 1/2)	NCT00378163	Open-angle Glaucoma or Ocular Hypertension	ClinicalTrials.gov
Primary Outcome	Change in Intraocular Pressure	-	Results not published
Status	Terminated	-	-

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Evodenoson** are not fully available in the public domain. However, based on standard methodologies in medicinal chemistry and pharmacology, the following outlines the likely experimental approaches that were used.

### Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a standard method to determine the binding affinity ( $K_i$ ) of a test compound like **Evodenoson** for the adenosine  $A_2A$  receptor.

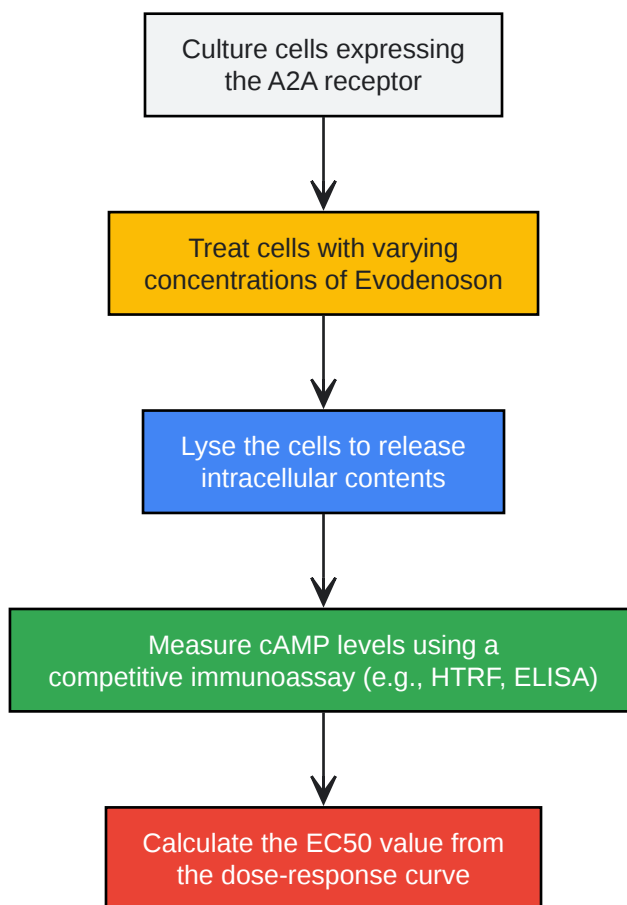


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Workflow for a competitive binding assay.

## Functional Assay: cAMP Accumulation (Hypothetical Protocol)

This protocol outlines a common functional assay to measure the agonistic activity of a compound at the A<sub>2</sub>A receptor by quantifying the production of cyclic AMP (cAMP).



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